molecular formula C20H23N3O6S B15011677 Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate

Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate

Katalognummer: B15011677
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: MRJVJEUZCCMILK-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a phenoxy group, an imino group, and a sulfonamido group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylmethanesulfonamide with acetic anhydride to form an acetamido intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the phenoxyacetate structure. The final step involves the esterification of the phenoxyacetate with methanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound’s sulfonamido group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[(E)-({2-[N-(4-chlorophenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate
  • 2-{4-[(E)-({2-[N-(4-methoxyphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate

Uniqueness

Methyl 2-{4-[(E)-({2-[N-(4-methylphenyl)methanesulfonamido]acetamido}imino)methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group enhances its hydrophobic interactions, making it more effective in certain applications compared to its analogs .

Eigenschaften

Molekularformel

C20H23N3O6S

Molekulargewicht

433.5 g/mol

IUPAC-Name

methyl 2-[4-[(E)-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H23N3O6S/c1-15-4-8-17(9-5-15)23(30(3,26)27)13-19(24)22-21-12-16-6-10-18(11-7-16)29-14-20(25)28-2/h4-12H,13-14H2,1-3H3,(H,22,24)/b21-12+

InChI-Schlüssel

MRJVJEUZCCMILK-CIAFOILYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.